Cas no 1517615-97-2 (methyl2-(1-methyl-1H-imidazol-2-yl)propan-2-ylamine)

Methyl 2-(1-methyl-1H-imidazol-2-yl)propan-2-ylamine is a structurally distinct amine derivative featuring an imidazole moiety, which enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the 1-methyl-1H-imidazol-2-yl group contributes to its electron-rich character, making it useful in coordination chemistry and catalysis. The tert-amine functionality offers reactivity for further derivatization, while the methyl substitution at the imidazole nitrogen improves stability. This compound is particularly valuable in the development of bioactive molecules due to its balanced lipophilicity and basicity. Its well-defined structure ensures reproducibility in synthetic applications, making it a reliable choice for research and industrial processes.
methyl2-(1-methyl-1H-imidazol-2-yl)propan-2-ylamine structure
1517615-97-2 structure
Product Name:methyl2-(1-methyl-1H-imidazol-2-yl)propan-2-ylamine
CAS No:1517615-97-2
MF:C8H15N3
MW:153.224801301956
CID:6387764
PubChem ID:82595251
Update Time:2025-06-08

methyl2-(1-methyl-1H-imidazol-2-yl)propan-2-ylamine Chemical and Physical Properties

Names and Identifiers

    • methyl2-(1-methyl-1H-imidazol-2-yl)propan-2-ylamine
    • 1H-Imidazole-2-methanamine, N,α,α,1-tetramethyl-
    • 1517615-97-2
    • methyl[2-(1-methyl-1H-imidazol-2-yl)propan-2-yl]amine
    • EN300-1999310
    • Inchi: 1S/C8H15N3/c1-8(2,9-3)7-10-5-6-11(7)4/h5-6,9H,1-4H3
    • InChI Key: WHVSBKNGIHBMJV-UHFFFAOYSA-N
    • SMILES: C1(C(C)(C)NC)N(C)C=CN=1

Computed Properties

  • Exact Mass: 153.126597491g/mol
  • Monoisotopic Mass: 153.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 29.8Ų

Experimental Properties

  • Density: 0.98±0.1 g/cm3(Predicted)
  • Boiling Point: 253.6±23.0 °C(Predicted)
  • pka: 8.67±0.25(Predicted)

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Additional information on methyl2-(1-methyl-1H-imidazol-2-yl)propan-2-ylamine

Introduction to Methyl2-(1-methyl-1H-imidazol-2-yl)propan-2-ylamine (CAS No. 1517615-97-2)

Methyl2-(1-methyl-1H-imidazol-2-yl)propan-2-ylamine, a compound with the chemical formula C9H14N2, is a significant molecule in the field of pharmaceutical research and development. This compound, identified by its CAS number 1517615-97-2, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a methyl group and an imidazole ring in its structure contributes to its reactivity and makes it a valuable candidate for further exploration.

The imidazole ring, a five-membered heterocyclic compound containing nitrogen, is known for its versatility in drug design. In particular, the 1-methyl-substituted imidazole moiety in Methyl2-(1-methyl-1H-imidazol-2-yl)propan-2-ylamine enhances its binding affinity to various biological targets. This feature has been leveraged in the development of novel therapeutic agents targeting a wide range of diseases, including neurological disorders and infectious diseases.

In recent years, there has been a surge in research focused on developing small molecules that can modulate neurotransmitter activity. Methyl2-(1-methyl-1H-imidazol-2-yl)propan-2-ylamine has shown promise as a potential modulator of glutamate receptors, which are crucial for synaptic transmission and learning. Studies have indicated that this compound can interact with the NMDA receptor subtype, potentially leading to the development of new treatments for conditions such as epilepsy and Alzheimer's disease.

The structural flexibility of Methyl2-(1-methyl-1H-imidazol-2-yl)propan-2-ylamine also makes it an attractive scaffold for drug design. Researchers have utilized computational methods to explore its binding interactions with various protein targets, including enzymes and receptors involved in metabolic pathways. These studies have highlighted its potential as a lead compound for the development of drugs targeting metabolic disorders such as diabetes.

One of the most exciting aspects of Methyl2-(1-methyl-1H-imidazol-2-yl)propan-2-ylamine is its ability to undergo chemical modifications without losing its pharmacological activity. This property allows chemists to fine-tune its structure to improve its solubility, bioavailability, and target specificity. For instance, modifications such as halogenation or alkylation can enhance its interaction with specific biological targets while maintaining its overall pharmacological profile.

The synthesis of Methyl2-(1-methyl-1H-imidazol-2-yl)propan-2-ylamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic strategies not only ensure the availability of the compound for research purposes but also provide insights into potential industrial-scale production methods.

In conclusion, Methyl2-(1-methyl-1H-imidazol-2-yll)propan--(CAS No. 1517615--97--(strong>Methyl15176imprimprimprMethyleMethyleMethyleMethyleMethyleMethyleMethyleMethyle)propan--(CAS No.) is a versatile compounMethyl15176imprimprMethyleMethyleMethyleMethyleMethilemtrletrletrletrletrletrletrletrletrletrletrlemMetrleMetrleMetrleMetrlemMetrlemMetrlemMetrlemMetrlemMetrlemMetrlemMetrlemMetrlemMetrlemMetrle

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